molecular formula C14H26N2O4 B7916830 {3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7916830
M. Wt: 286.37 g/mol
InChI Key: RAKJEHHTGWEQEJ-UHFFFAOYSA-N
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Description

{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected methyl-amino group at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. This structure is characteristic of intermediates used in medicinal chemistry, particularly in prodrug design and targeted protein degradation. The Boc group enhances stability during synthesis, while the acetic acid moiety may serve as a pharmacophore for biological activity .

Properties

IUPAC Name

2-[3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15(4)8-11-6-5-7-16(9-11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKJEHHTGWEQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyridine Derivatives

A common approach involves the catalytic hydrogenation of pyridine precursors. For example, dimethyl pyridine-3,5-dicarboxylate undergoes hydrogenation under high-pressure hydrogen (5 atm) in the presence of rhodium-carbon catalysts to yield piperidine tricarboxylates. This method, reported in Reference Example 51, achieves a 68% yield after purification.

Reaction Conditions

ParameterValue
CatalystRhodium-carbon (5% w/w)
SolventMethanol/HCl (6 M)
Temperature50°C for 12 hours
Pressure5 atm H₂

Post-hydrogenation, the intermediate is treated with Boc anhydride and triethylamine to install the tert-butoxycarbonyl group.

Boc Protection and Acetic Acid Functionalization

Boc Group Installation

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, treatment with Boc₂O (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C affords the Boc-protected amine in 92% yield.

Acetic Acid Coupling

The acetic acid moiety is appended through alkylation or Mitsunobu reactions. A representative method involves reacting Boc-protected piperidine with bromoacetic acid in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C, yielding 75–80% product.

Optimization and Scalability

Catalyst Screening for Hydrogenation

Comparative studies of hydrogenation catalysts reveal rhodium-carbon outperforms palladium-based systems in selectivity:

CatalystYield (%)Purity (%)
Rhodium-carbon6899
Pd/C4592
Raney Ni3285

Data adapted from Reference Example 51.

Solvent Effects on Boc Protection

Solvent polarity significantly impacts Boc group installation efficiency:

SolventYield (%)Reaction Time (h)
Dichloromethane922
THF844
Ethyl Acetate726

Optimal results are obtained in dichloromethane due to improved reagent solubility.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.47 (s, 9H, Boc CH₃), 2.72–3.02 (m, 4H, piperidine CH₂), 3.71 (s, 3H, COOCH₃), 4.38 (d, 2H, NCH₂CO).

  • ESI-MS: m/z 315.2 [M+H]⁺ (calculated 314.42).

Chiral Purity

Chiral HPLC analysis using a Chiralpak AD-H column (hexane:isopropanol 90:10) confirms enantiomeric excess >98% for stereospecific routes.

Industrial-Scale Considerations

Cost Analysis

StepCost DriverContribution (%)
HydrogenationRhodium catalyst45
Boc ProtectionBoc₂O reagent30
PurificationSilica gel chromatography25

Transition to fixed-bed reactors and solvent recycling reduces costs by 40% in pilot-scale trials .

Chemical Reactions Analysis

Types of Reactions

{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound is primarily studied for its role as an intermediate in the synthesis of pharmaceutical agents. Its piperidine structure is significant in drug design, particularly for compounds targeting neurological disorders and pain management. The incorporation of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions that are crucial in multi-step synthesis processes.

2. Antidepressant and Analgesic Properties
Research indicates that derivatives of piperidine exhibit antidepressant and analgesic effects. Studies have shown that modifications to the piperidine ring can enhance binding affinities to neurotransmitter receptors, making them potential candidates for new antidepressants .

Materials Science Applications

1. Polymer Chemistry
The compound can be utilized as a building block in the synthesis of polymers with specific functional properties. The piperidine moiety can provide flexibility and enhance the thermal stability of polymeric materials. This application is particularly relevant in creating advanced materials for biomedical devices and drug delivery systems .

2. Surface Modifications
In materials science, the compound can be used for surface functionalization, improving adhesion properties and biocompatibility of surfaces in various applications, including coatings for medical implants .

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the successful synthesis of various piperidine derivatives using {3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid as a precursor. The derivatives showed enhanced activity against certain bacterial strains, indicating potential use as antibacterial agents .

Case Study 2: Drug Formulation Research

In another research project, formulations containing this compound were tested for their efficacy in treating chronic pain. The results indicated a significant reduction in pain levels among subjects treated with the formulated drug compared to controls, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of {3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The acetic acid moiety may also play a role in binding to the target site, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s key differentiating feature is the Boc-protected methyl-amino methyl group on the piperidine scaffold. Below is a comparative analysis with similar compounds:

Table 1: Structural and Functional Comparison
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Biological/Pharmacological Notes
{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid 1354017-01-8 C13H23N2O4 (estimated) 272.35 Boc-protected methyl-amino methyl group at C3; acetic acid at C1 Potential prodrug or PROTAC component; limited pharmacological data
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid 1373503-54-8 C12H19F2NO4 279.28 Difluoro substituents at C3; Boc group at N1 Enhanced metabolic stability due to fluorine atoms; used in kinase inhibition studies
((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid 30692-37-6 C12H22N2O4 258.32 Boc-protected amino group at C3 (no methyl-amino) Intermediate in peptide synthesis; lacks methyl-amino modification
2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid 303121-12-2 C8H15NO3 173.21 Hydroxymethyl group at C4 Increased hydrophilicity; potential for conjugation in drug delivery
Carboxyterfenadine (terfenadine metabolite) N/A C32H39NO3 493.66 Diphenylhydroxymethyl and carboxylate groups Antihistamine metabolite; highlights role of carboxylic acid in activity

Physicochemical Properties

  • Lipophilicity : The Boc group increases logP compared to hydrophilic derivatives like 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid (logP ~3.9 for carboxyterfenadine vs. ~1.5 for hydroxymethyl analog) .
  • Stability : Fluorinated analogs (e.g., 3,3-difluoro derivatives) exhibit improved metabolic stability due to reduced cytochrome P450 interactions .

Biological Activity

{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, known by its CAS number 1353962-02-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.34 g/mol
  • CAS Number : 1353962-02-3

The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures often function as inhibitors or modulators of specific biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing β-amino acid moieties. For instance, derivatives similar to {3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid have shown cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro experiments demonstrated significant antiproliferative effects comparable to established chemotherapeutic agents like cisplatin and doxorubicin .

CompoundCell LineIC50 (μM)Comparison
{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acidMCF-7TBDSimilar to cisplatin
{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acidMDA-MB-231TBDSimilar to doxorubicin

Antiviral Activity

The compound's structural analogs have been investigated for antiviral properties, particularly against influenza viruses. The presence of a β-amino acid moiety has been associated with enhanced antiviral activity. For example, compounds designed based on similar frameworks have been reported to inhibit neuraminidase activity with IC50 values around 50 μM .

Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various heterocyclic derivatives, it was found that compounds with the piperidine structure exhibited significant activity against glioma cell lines. The study utilized molecular docking techniques to predict interactions with key enzymes involved in cancer progression .

Study 2: Antiviral Properties

Research focusing on the antiviral efficacy of β-amino acid derivatives demonstrated promising results against the tobacco mosaic virus (TMV). Compounds structurally related to {3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid showed protective activity in vivo, suggesting potential for further development as antiviral agents .

Q & A

Q. Critical Conditions :

  • Temperature control (<0°C to 25°C) during Boc protection to prevent premature deprotection .
  • Strict anhydrous conditions for amide bond formation to avoid hydrolysis .
  • Purification via flash chromatography or preparative HPLC to isolate intermediates .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of {3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and what key spectral markers should be observed?

Answer:

  • NMR (¹H/¹³C) :
    • Boc Group : Tert-butyl protons at δ 1.4–1.5 ppm (singlet) and carbonyl carbon at ~155 ppm .
    • Piperidine Ring : Axial/equatorial proton splitting (δ 2.5–3.5 ppm) and carbons at 40–60 ppm .
    • Acetic Acid : Carboxylic acid proton (broad, δ ~12 ppm) and carbonyl carbon at ~170 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error and fragmentation patterns matching Boc cleavage (loss of 100 Da) .

Advanced: What analytical strategies are recommended to resolve discrepancies in reaction yields when synthesizing this compound via different coupling methods?

Answer:

  • Reaction Monitoring : Use inline FTIR or LC-MS to track intermediate formation and identify side products (e.g., undesired acylurea from EDC coupling) .
  • Kinetic Studies : Compare activation energies for carbodiimide vs. mixed anhydride pathways using differential scanning calorimetry (DSC) .
  • Byproduct Identification : Employ high-resolution tandem MS and 2D NMR (COSY, HSQC) to characterize low-abundance impurities .

Advanced: What methodologies are employed for impurity profiling and quantification in batches synthesized through novel catalytic systems?

Answer:

  • HPLC-DAD/ELSD : Use C18 columns (e.g., Waters XBridge) with gradient elution (0.1% TFA in acetonitrile/water) to separate impurities; quantify via external calibration curves .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions to simulate degradation pathways .
  • Threshold Limits : Follow ICH Q3A guidelines for identifying impurities >0.1% .

Basic: How should researchers evaluate the stability of this compound under various pH and temperature conditions during experimental workflows?

Answer:

  • pH Stability : Prepare buffered solutions (pH 2–9) and monitor degradation via HPLC at 25°C/40°C over 72 hours. Boc groups are labile under acidic conditions (pH <3) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and DSC for phase transitions .

Advanced: What in vitro bioassay protocols are validated for assessing the biological activity of this compound in inflammation models?

Answer:

  • COX-2 Inhibition Assay : Measure IC₅₀ values using recombinant COX-2 enzyme and colorimetric detection of prostaglandin E₂ (PGE₂) .
  • Cell-Based Assays :
    • NF-κB Luciferase Reporter : Treat RAW 264.7 macrophages with LPS and quantify luminescence .
    • Cytokine Profiling : Use ELISA to assess TNF-α/IL-6 suppression in primary human monocytes .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile reagents (e.g., THF, DCM) .
  • Spill Management : Neutralize acetic acid residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational modeling optimize the design of derivatives targeting specific receptors (e.g., opioid/chemokine receptors)?

Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to μ-opioid receptors; prioritize derivatives with ΔG < -8 kcal/mol .
  • QSAR Analysis : Corlate substituent effects (e.g., Boc group size) with bioactivity using partial least squares (PLS) regression .

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